N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- Position 5: A tert-butyl substituent, enhancing metabolic stability through steric shielding.
- Position 7: An N-butylamine group, balancing lipophilicity and solubility.
- Position 2: A methyl group, further modulating electronic and steric properties.
Properties
Molecular Formula |
C21H27ClN4 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H27ClN4/c1-6-7-12-23-18-13-17(21(3,4)5)24-20-19(14(2)25-26(18)20)15-8-10-16(22)11-9-15/h8-11,13,23H,6-7,12H2,1-5H3 |
InChI Key |
FLCCBBQGXYTXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple stepsKey steps may include nucleophilic substitution, Friedel-Crafts alkylation, and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like amines or halides .
Scientific Research Applications
N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolopyrimidine and triazolopyrimidine derivatives exhibit structural diversity that correlates with their biological activity and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
Key Insights:
Substituent Effects at Position 3: Halogenated aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) enhance target binding via halogen bonds and hydrophobic interactions. The 4-chlorophenyl group in the target compound may offer stronger van der Waals interactions than 4-fluorophenyl due to chlorine’s larger atomic radius .
Substituent Effects at Position 5 :
- tert-butyl : Provides steric protection against oxidative metabolism, improving half-life. This group is critical in analogues with potent activity .
- Methyl : Less effective in metabolic stability but reduces molecular weight, enhancing solubility .
Amine Substituent at Position 7 :
- N-butyl : Balances lipophilicity and membrane permeability. However, pyridinylmethyl groups (e.g., in and ) introduce hydrogen-bonding capacity, improving solubility and target engagement .
- N-cyclopentyl/N-morpholinylpropyl : Rigid or polar groups () may enhance selectivity for specific enzyme pockets .
Biological Activity Trends :
- Compounds with 4-fluorophenyl or 4-chlorophenyl at C3 and tert-butyl at C5 (e.g., target compound, ) are hypothesized to exhibit strong anti-microbial activity, as seen in structurally related triazolopyrimidines targeting Plasmodium and Mycobacterium .
- Pyridinylmethylamine derivatives () demonstrate superior in vitro potency, likely due to dual hydrophobic and polar interactions .
Research Findings and Data
Notes:
- The target compound’s low predicted solubility aligns with its high LogP, typical of tert-butyl-containing analogues.
- Pyridinylmethyl-substituted compounds () show higher solubility in polar solvents, critical for formulation .
Biological Activity
N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure, which includes a tert-butyl group and a chlorophenyl moiety, contributes to its diverse biological activities. This compound has attracted attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Molecular Characteristics
- Molecular Formula : C25H26ClN5
- Molecular Weight : 448.0 g/mol
Structural Features
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis. The presence of specific functional groups enhances its reactivity and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. It has been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
The compound acts as an ATP-competitive inhibitor of protein tyrosine kinases (PTKs), particularly those in the Src family. This inhibition leads to:
- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.
- Apoptosis Induction : Increases early and late apoptosis rates significantly in treated cells compared to controls.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The IC50 values for these cell lines range from 3 to 10 µM, indicating strong antiproliferative activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3–10 | EGFR/VGFR2 inhibition, apoptosis induction |
| A549 | 3–10 | Cell cycle arrest, apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell functions.
Study 1: Anticancer Activity Evaluation
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in:
- Significant Decrease in the proportion of cells in the G0/G1 phase (from 57.39% to 49.63%).
- Increase in apoptotic cells from 1.79% to 36.06% after 24 hours of treatment.
Study 2: Molecular Docking Analysis
Molecular docking studies have been performed to explore the binding modes of this compound with target proteins involved in cancer progression. The results indicate a strong affinity towards EGFR and VEGFR2, suggesting a multitarget mechanism that could enhance therapeutic efficacy.
Future Directions
Ongoing research aims to optimize the structure of this compound to improve selectivity and potency against cancer cells while minimizing side effects. This includes exploring combination therapies that leverage its unique biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
